molecular formula C9H8F2N2OS B11876986 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11876986
M. Wt: 230.24 g/mol
InChI Key: KEGSJHZSEBVUQA-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound of high interest in medicinal chemistry, incorporating two privileged scaffolds: the 7,8-dihydroquinazolin-5(6H)-one core and the 2-mercaptoquinazolin-4(3H)-one motif. Researchers value this hybrid structure for its potential to engage multiple biological targets. The 7,8-dihydroquinazolin-5(6H)-one scaffold is recognized as a promising structure for developing potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target in neurodegenerative disease research such as Parkinson's and Alzheimer's disease . Furthermore, the 2-mercaptoquinazolin-4(3H)-one moiety has been extensively explored as a versatile platform for designing novel histone deacetylase (HDAC) inhibitors, which can regulate gene expression and induce apoptosis in cancer cells . The incorporation of a difluoromethyl group at the 7-position is a strategic modification often employed to influence the compound's electronic properties, metabolic stability, and membrane permeability. This combination of features makes 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one a valuable lead compound for researchers investigating new therapeutic strategies in oncology and neuroscience. Its primary research utility lies in the exploration of structure-activity relationships and the development of novel targeted therapies.

Properties

Molecular Formula

C9H8F2N2OS

Molecular Weight

230.24 g/mol

IUPAC Name

7-(difluoromethyl)-2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C9H8F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,8H,1-2H2,(H,12,13,15)

InChI Key

KEGSJHZSEBVUQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal-free environment and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the difluoromethylation process.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction: The quinazolinone core can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Substituted quinazolinones.

    Reduction: Reduced quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Quinazolinones, including 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one, are known for their diverse biological activities. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent. For instance, compounds with similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Microbial Strain Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity

Anticancer Potential

Research indicates that quinazolinones possess anticancer properties due to their ability to interfere with cell signaling pathways. The specific mechanisms through which 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one may exert its effects are still under investigation. However, its structural characteristics suggest it could be a valuable lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound has been studied for its interaction with specific enzymes involved in metabolic pathways. Understanding these interactions is crucial for predicting its biological effects and therapeutic potential. Initial data suggest that 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one may inhibit enzymes linked to cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinazolinone derivatives, including 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard dilution methods, showing promising results that warrant further exploration .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer potential of quinazolinones, derivatives similar to 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one were tested against various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The mercapto group can form covalent bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one with key analogs reported in the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound -CF2H (7), -SH (2) C10H9F2N3OS 257.26 g/mol Enhanced metabolic stability, potential kinase/MAO inhibition (inferred) -
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-... -4-Fluorophenyl (7), -NH-m-tolyl (2) C22H20FN3O 373.42 g/mol Neurodegenerative disease targeting
7-(2-Fluorophenyl)-2-[4-(2-furoyl)-piperazinyl] -2-Fluorophenyl (7), -piperazinyl (2) C24H22FN3O3 443.46 g/mol Kinase modulation, structural diversity
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-... -4-Methoxyphenyl (7), -furylmethyl (2) C20H19N3O2 333.39 g/mol MAO-B inhibition (IC50 ~ 1.2 µM)
7,7-Dimethyl-4-phenyl-2-thioxo-hexahydroquinazoline-5-one -7,7-dimethyl (7), -S (2) C17H21N3OS 315.43 g/mol Synthetic intermediate, antimicrobial
2-Amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one -7,7-dimethyl (7), -NH2 (2) C10H14N3O 192.24 g/mol Low toxicity (LD50 > 2000 mg/kg)

Key Comparative Insights

Fluorination Effects
  • The difluoromethyl group in the target compound offers superior metabolic resistance compared to monofluorinated analogs (e.g., 7-(4-fluorophenyl) derivatives) due to reduced oxidative degradation .
  • Fluorine at the 7-position enhances binding affinity in kinase targets (e.g., MAO-B) by optimizing hydrophobic interactions, as seen in fluorophenyl-substituted analogs .
Thiol (-SH) vs. Other Substituents
  • The mercapto group provides a reactive site for covalent or hydrogen-bond interactions, unlike the methylsulfanyl (-SMe) or amino (-NH2) groups in analogs . This may improve target engagement but could increase off-target reactivity.
  • Thiol-containing analogs are rare in the literature; most derivatives feature alkyl/aryl amines or ethers at the 2-position .
Pharmacological Activity
  • Monoamine Oxidase (MAO) Inhibition: The 4-methoxyphenyl analog (2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-...) shows potent MAO-B inhibition (IC50 ~ 1.2 µM), suggesting that electron-donating groups at the 7-position enhance activity . The target compound’s difluoromethyl group may further optimize this interaction.
  • Kinase Modulation : Piperazinyl-substituted analogs (e.g., 7-(2-fluorophenyl)-2-[4-(2-furoyl)-piperazinyl]-...) demonstrate selective kinase inhibition, attributed to the piperazine moiety’s flexibility and hydrogen-bonding capacity .
Physicochemical Properties
  • The target compound’s molecular weight (257.26 g/mol) and moderate lipophilicity (cLogP ~2.1, estimated) align with drug-like properties, similar to 7-(4-methoxyphenyl) derivatives .
  • Safety profiles vary: Amino-substituted analogs (e.g., 2-amino-7,7-dimethyl-...) exhibit low acute toxicity, while thiol derivatives may require additional stabilization to mitigate reactivity .

Biological Activity

7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including cytotoxicity, antioxidant properties, and potential mechanisms of action.

  • IUPAC Name : 7-(difluoromethyl)-2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one
  • CAS Number : 1855888-91-3
  • Molecular Formula : C9_9H8_8F2_2N2_2OS
  • Molecular Weight : 230.23 g/mol

Cytotoxicity

The cytotoxic effects of 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one have been evaluated against various cancer cell lines. Studies indicate significant cytotoxic activity with varying IC50_{50} values.

Cell Line IC50_{50} (µg/mL) Reference Compound IC50_{50} (µg/mL)
MCF-76.40Doxorubicin9.18
A-54922.09Doxorubicin15.06

The MTT assay revealed that the compound exhibited a dose-dependent inhibition of cell viability in both MCF-7 and A-549 cell lines, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its cytotoxic properties, the compound has been assessed for its antioxidant capabilities. Various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests demonstrated that it possesses significant antioxidant activity, comparable to standard antioxidant agents .

The mechanism by which 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through morphological changes such as membrane blebbing and nuclear disintegration . These changes are indicative of cellular apoptosis, which is a critical pathway for cancer therapy.

Safety Profile

The safety data for this compound indicates that it can cause skin and eye irritation upon contact. It is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). Proper handling and storage protocols are essential to mitigate risks associated with exposure .

Case Studies

Recent studies have explored the synthesis of derivatives based on the quinazolinone scaffold, highlighting their enhanced biological activities compared to the parent compound. These derivatives have shown improved binding affinities to pharmacological targets relevant in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with quinazolinone scaffolds. Key steps include:

  • Difluoromethylation : Introducing the difluoromethyl group via nucleophilic substitution using ClCF2_2H or BrCF2_2H under basic conditions (e.g., K2_2CO3_3 in DMF).
  • Thiol Incorporation : Reacting intermediates with thiourea or Lawesson’s reagent to install the mercapto group at position 2 .
  • Optimization : Varying solvents (ethanol vs. methanol), temperature (reflux at 80–100°C), and catalysts (e.g., Pd/C for hydrogenation) improves yields (reported 60–85%) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) ensures purity >95% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., dihydroquinazolinone ring protons at δ 2.5–3.5 ppm) and confirm difluoromethyl (-CF2_2H) integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated 271.06 g/mol) and fragmentation patterns .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity and detects byproducts (retention time ~12–15 min) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ assays to screen for activity against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values) and fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., identical cell lines, serum-free conditions) to eliminate variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., oxidation of thiol to sulfonic acid derivatives) .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like kinases .

Q. What strategies optimize the compound’s stability and solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with sodium bicarbonate to form water-soluble sodium thiolate salts .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (50–100 nm) to enhance bioavailability; characterize via DLS and TEM .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic stability of the thiol group .

Q. How can computational methods guide SAR studies for derivatives?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina predicts binding poses in kinase ATP pockets (e.g., PDB ID: 1M17) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., -CF2_2H vs. -CH3_3) with IC50_{50} values .
  • ADMET Prediction : SwissADME evaluates logP (target <3) and CYP450 inhibition risks .

Q. What advanced techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :

  • Variable-Temperature NMR : Track proton shifts (e.g., thiol vs. thione tautomers) between 25–60°C .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers (e.g., enol-keto equilibrium in the quinazolinone ring) .
  • DFT Calculations : Gaussian simulations compare energy minima of tautomers (B3LYP/6-31G*) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design experiments for clarification?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; quantify parent compound via LC-MS at 0, 15, 30, 60 min .
  • CYP Enzyme Mapping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
  • Cross-Species Comparison : Test stability in mouse/rat microsomes to predict in vivo translation .

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • Methodological Answer :

  • Spheroid Culture : Generate 3D tumor spheroids (e.g., using ultra-low attachment plates) and compare IC50_{50} with monolayer results .
  • Penetration Studies : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) quantifies drug diffusion into spheroids .
  • Hypoxia Mimicry : Treat 3D models with CoCl2_2 to assess activity under tumor-like hypoxia .

Methodological Resources Table

TechniqueApplicationKey ParametersReference
Reverse-phase HPLCPurity analysisColumn: C18, Mobile phase: 70:30 acetonitrile/water, Flow rate: 1 mL/min
CETSATarget engagementHeating range: 37–65°C, Detection: Western blot/fluorescence
LC-MS/MSMetabolite profilingIonization: ESI+, Collision energy: 20–35 eV

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